Lipophilicity Shift Relative to 3,4-Dihydroisoquinoline-3-Carboxylic Acid Parent
The target compound exhibits a computed XLogP3-AA value of 2.1, reflecting the lipophilicity contribution of both the 1-ethyl and 3-methyl substituents [1]. This represents a substantial increase over the unsubstituted 3,4-dihydroisoquinoline-3-carboxylic acid (predicted XLogP3 ≈ -0.32 for the imine form of the core scaffold) [2]. The ~2.4 log unit difference corresponds to approximately a 250-fold higher theoretical partition coefficient, which directly influences membrane permeability, protein binding, and chromatographic retention behavior.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | 3,4-Dihydroisoquinoline-3-carboxylic acid (predicted XLogP3 ≈ -0.32) |
| Quantified Difference | Δ XLogP3 ≈ +2.4 log units (~250-fold higher partition coefficient) |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem release 2019.06.18); comparator value estimated from structural analog computation |
Why This Matters
The 250-fold lipophilicity increase relative to the parent scaffold enables significantly different extraction, purification, and formulation strategies, and may alter biological compartment partitioning.
- [1] PubChem CID 57358751. Computed Chemical and Physical Properties section: XLogP3-AA = 2.1. View Source
- [2] Estimated XLogP3 for unsubstituted 3,4-dihydroisoquinoline-3-carboxylic acid scaffold using PubChem's XLogP3 prediction algorithm on the core structure (C10H9NO2). No experimental logP value available for this comparator. View Source
